1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-2-16-8-9-20-19(14-16)22(26-12-10-17(11-13-26)23(24)27)21(15-25-20)30(28,29)18-6-4-3-5-7-18/h3-9,14-15,17H,2,10-13H2,1H3,(H2,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQGQLACVNKLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide typically involves multiple steps:
-
Formation of the Quinoline Core:
- The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the quinoline core can intercalate with DNA or interact with protein structures. The piperidine carboxamide moiety enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs in Antiviral Research
Key Compounds :
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide (): Structure: Features an oxazole ring instead of quinoline, with chloro and methyl substituents. Activity: Targets hepatitis C virus (HCV) entry, with 57% synthesis yield .
Comparison :
- Quinoline vs. Oxazole/Furochromenyl: The quinoline core in the target compound may offer distinct π-π stacking interactions compared to oxazole () or fused chromenone systems (). The ethyl and benzenesulfonyl groups could enhance lipophilicity and target binding compared to ZINC02123811’s oxygen-rich scaffold .
- Pharmacological Potential: While and highlight antiviral applications, the target compound’s benzenesulfonyl group may confer stability against metabolic degradation, a common challenge in protease inhibitors .
Benzenesulfonyl-Containing Derivatives
Comparison :
Piperidine-4-carboxamide Derivatives
Key Compound :
1-[2-[3-(4-Bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]piperidine-4-carboxamide ():
Comparison :
- Bioavailability : The target’s smaller size (estimated molecular weight ~453 g/mol) may improve solubility over brominated analogs .
Data Tables
Table 2: Physicochemical Properties
Research Implications
- Antiviral Potential: Structural parallels with HCV and SARS-CoV-2 inhibitors () suggest the target compound could be optimized for protease or entry inhibition.
- Thermal Stability : Decomposition temperatures () guide storage protocols for benzenesulfonyl-containing compounds .
Biological Activity
1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperidine ring and a quinoline moiety, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 425.53 g/mol. The presence of the benzenesulfonyl group and the ethyl substituent on the quinoline core contributes significantly to its unique chemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3S |
| Molecular Weight | 425.53 g/mol |
| IUPAC Name | This compound |
Target of Action
The primary target of this compound is DNA gyrase , a type II topoisomerase found in bacteria. By inhibiting DNA gyrase, the compound disrupts essential processes such as DNA replication and transcription, leading to bacterial cell death.
Mode of Action
This compound interacts with DNA gyrase, inhibiting its activity through competitive binding at the enzyme's active site. This inhibition prevents the necessary supercoiling of DNA, which is crucial for replication and transcription.
Biochemical Pathways
The inhibition of DNA gyrase affects various biochemical pathways involved in nucleic acid metabolism, ultimately leading to the cessation of bacterial growth and proliferation.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Its effectiveness against various bacterial strains has been documented, showcasing its potential as a therapeutic agent.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses broad-spectrum antibacterial properties. The following table summarizes its activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may also inhibit cancer cell proliferation. In particular, it has shown promise in targeting specific cancer cell lines, including breast and lung cancers. The mechanism involves inducing apoptosis through the activation of caspases in cancer cells.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. Results indicated that this compound was particularly effective against multi-drug resistant strains of bacteria, highlighting its potential as a novel antibiotic agent .
- Anticancer Activity : In another study focusing on the anticancer properties of quinoline derivatives, this compound was tested against human breast cancer cell lines (MCF7). The results showed a dose-dependent decrease in cell viability, suggesting its potential as an effective chemotherapeutic agent .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its non-planarity and steric arrangement. These factors may enhance its bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
